1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride

Hydrogen bonding Salt form selection Aqueous solubility

Procure 1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride (CAS 939983-66-1) as the preferred salt form for aqueous reaction conditions. This dihydrochloride offers superior crystalline stability and defined stoichiometry (1:2 free base:HCl) versus the free base (CAS 910572-80-4). As a key building block for RG7112, a clinical-stage MDM2 antagonist, the methylsulfonylpropyl-piperazine scaffold provides a modular template for SAR exploration in oncology and CNS programs. With 3 H-bond donors, 4 H-bond acceptors, and intermediate LogP (0.56), it is optimized for fragment-based screening workflows and direct dissolution in assay buffers. Ensure reliable supply from qualified manufacturers offering ≥95% purity with full analytical documentation.

Molecular Formula C8H20Cl2N2O2S
Molecular Weight 279.23 g/mol
CAS No. 939983-66-1
Cat. No. B1422382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride
CAS939983-66-1
Molecular FormulaC8H20Cl2N2O2S
Molecular Weight279.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCCN1CCNCC1.Cl.Cl
InChIInChI=1S/C8H18N2O2S.2ClH/c1-13(11,12)8-2-5-10-6-3-9-4-7-10;;/h9H,2-8H2,1H3;2*1H
InChIKeyPJVIZDQFMOUMPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride (CAS 939983-66-1): Technical Specifications and Procurement Baseline


1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride (CAS 939983-66-1) is a piperazine derivative featuring a methylsulfonyl moiety attached via a three-carbon propyl linker to one piperazine nitrogen, supplied as a dihydrochloride salt with molecular formula C₈H₂₀Cl₂N₂O₂S and molecular weight 279.23 g/mol . This compound serves as a synthetic intermediate and building block in medicinal chemistry, with its free base form (CAS 910572-80-4, C₈H₁₈N₂O₂S, MW 206.31) also commercially available . The dihydrochloride salt provides enhanced aqueous solubility and crystalline stability relative to the free base, facilitating handling in aqueous reaction conditions and biological assay preparation .

Why Piperazine-Based Building Blocks Are Not Interchangeable: Structural Differentiators of 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride


Piperazine-containing building blocks cannot be substituted indiscriminately due to the profound impact of N-substituent identity, linker length, and salt form on both synthetic utility and downstream pharmacological properties. The methylsulfonylpropyl substituent in CAS 939983-66-1 introduces a polar sulfonyl group that alters hydrogen bonding capacity (3 H-bond donors, 4 H-bond acceptors), topological polar surface area (TPSA = 57.8 Ų), and lipophilicity (consensus LogP = 0.56) relative to unsubstituted piperazine or alternative N-alkyl/aryl piperazine derivatives . These physicochemical parameters directly influence solubility, permeability, and target engagement in biological systems—rendering in-class analogs with different substituents functionally non-equivalent for both synthetic route optimization and biological activity [1].

Quantitative Differentiation Evidence: 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride vs. Analogs


Hydrogen Bond Donor Capacity: Dihydrochloride Salt (3 HBD) vs. Free Base (1 HBD)

The dihydrochloride salt form (CAS 939983-66-1) contains 3 hydrogen bond donors (HBD), whereas the free base form (CAS 910572-80-4) contains only 1 hydrogen bond donor . Both forms share 4 hydrogen bond acceptors and a topological polar surface area of 57.8 Ų .

Hydrogen bonding Salt form selection Aqueous solubility

Lipophilicity Profile: Methylsulfonylpropyl-Piperazine (LogP 0.56) vs. Unsubstituted Piperazine (LogP -1.5)

The consensus LogP (octanol-water partition coefficient) for 1-(3-(methylsulfonyl)propyl)piperazine is 0.56, representing an intermediate lipophilicity profile . Unsubstituted piperazine exhibits a LogP of approximately -1.5 [1]. The propyl linker and methylsulfonyl group contribute approximately +2 LogP units relative to the parent scaffold.

Lipophilicity LogP Membrane permeability

Rotatable Bond Flexibility: Propyl Linker (4 Rotatable Bonds) vs. Direct Attachment Analogs

The target compound contains 4 rotatable bonds, including the three-carbon propyl linker between the piperazine nitrogen and the methylsulfonyl group . In contrast, directly attached methylsulfonyl-piperazine analogs (e.g., 1-(methylsulfonyl)piperazine) possess only 1-2 rotatable bonds . This increased conformational flexibility permits the terminal sulfonyl group to adopt multiple spatial orientations for target engagement.

Conformational flexibility Linker optimization Molecular recognition

Commercial Purity and QC Documentation: 95% Minimum with COA/NMR/HPLC Availability

CAS 939983-66-1 is supplied at ≥95% purity with batch-specific quality control documentation including NMR, HPLC, and/or GC analytical reports from multiple vendors . This level of QC documentation supports reproducible synthetic and biological research outcomes.

Quality control Procurement specification Reproducibility

Recommended Application Scenarios for 1-(3-(Methylsulfonyl)propyl)piperazine Dihydrochloride (CAS 939983-66-1)


Synthesis of MDM2-p53 Antagonist RG7112 and Related Cis-Imidazoline Derivatives

1-(3-(Methylsulfonyl)propyl)piperazine serves as a key building block in the synthesis of RG7112 (CAS 939981-39-2), a clinical-stage MDM2 antagonist that activates p53 tumor suppressor function . The compound is incorporated via amide coupling with a chiral cis-imidazoline carboxylic acid intermediate to generate the full RG7112 structure, which has demonstrated p53 activation in human macrophages and hepatocellular carcinoma models [1]. Procurement of the dihydrochloride salt form (CAS 939983-66-1) ensures appropriate solubility and handling characteristics for this multi-step synthetic sequence.

Piperazine-Focused Fragment Library Construction for CNS and Oncology Target Screening

The methylsulfonylpropyl-piperazine scaffold is an ideal candidate for inclusion in fragment-based drug discovery (FBDD) libraries targeting CNS and oncology indications . The compound's intermediate LogP (0.56) and TPSA (57.8 Ų) position it favorably within CNS drug-like chemical space, while the piperazine core provides a privileged scaffold for neurotransmitter receptor engagement (e.g., serotonin, dopamine pathways) [1]. The dihydrochloride salt's 3 hydrogen bond donors and aqueous solubility facilitate direct dissolution in assay buffers for high-throughput screening workflows.

Structure-Activity Relationship (SAR) Studies of Sulfonylpiperazine Pharmacophores

Sulfonylpiperazine derivatives have demonstrated diverse biological activities including receptor antagonism and enzyme inhibition . The 1-(3-(methylsulfonyl)propyl)piperazine scaffold provides a modular template for SAR exploration, wherein the propyl linker length (3 carbons), sulfonyl substitution pattern, and piperazine nitrogen functionalization state can be systematically varied [1]. The dihydrochloride salt form's defined stoichiometry (1:2 free base:HCl) ensures accurate molar calculations for synthesis and biological testing.

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